![molecular formula C12H14N4O5 B12606973 1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one CAS No. 872578-74-0](/img/structure/B12606973.png)
1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one is an organic compound that features a complex structure with multiple functional groups, including an azide, methoxy, nitro, and ketone group
Méthodes De Préparation
The synthesis of 1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Starting Material: The synthesis begins with 4-hydroxy-3-methoxyacetophenone.
Nitration: The hydroxyl group is nitrated to introduce the nitro group at the ortho position.
Etherification: The hydroxyl group is then etherified with 3-bromopropyl azide to introduce the azidopropoxy group.
Final Product: The resulting compound is this compound.
The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or sodium hydroxide, depending on the specific step.
Analyse Des Réactions Chimiques
1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, copper sulfate, sodium ascorbate, and potassium permanganate. The major products formed from these reactions include amino derivatives, triazole derivatives, and carboxylic acids.
Applications De Recherche Scientifique
1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The azide group, for example, can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparaison Avec Des Composés Similaires
1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one can be compared with similar compounds such as:
4-Hydroxy-3-methoxyacetophenone: The starting material for its synthesis, which lacks the azide and nitro groups.
1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone: A related compound that lacks the azidopropoxy group.
1-(4-Methoxy-2-nitrophenyl)ethanone: Another related compound that lacks both the azidopropoxy and hydroxy groups.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Propriétés
Numéro CAS |
872578-74-0 |
|---|---|
Formule moléculaire |
C12H14N4O5 |
Poids moléculaire |
294.26 g/mol |
Nom IUPAC |
1-[4-(3-azidopropoxy)-5-methoxy-2-nitrophenyl]ethanone |
InChI |
InChI=1S/C12H14N4O5/c1-8(17)9-6-11(20-2)12(7-10(9)16(18)19)21-5-3-4-14-15-13/h6-7H,3-5H2,1-2H3 |
Clé InChI |
PLZVFCUQALAXRM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OCCCN=[N+]=[N-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethan-1-one](/img/structure/B12606900.png)
![Quinoline, 2-chloro-7-methyl-3-[3-(2-thienyl)-5-isoxazolyl]-](/img/structure/B12606907.png)

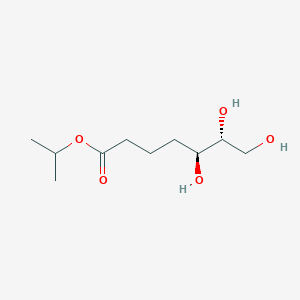
![2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)-](/img/structure/B12606917.png)

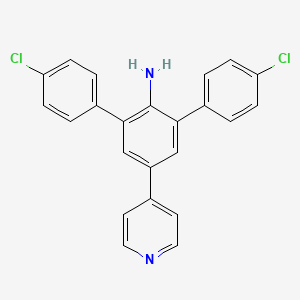
![3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606949.png)
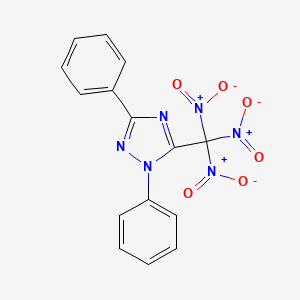
![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B12606952.png)
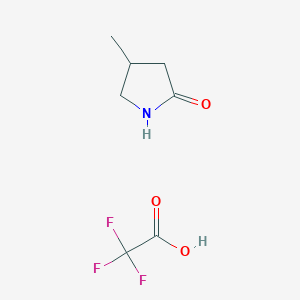
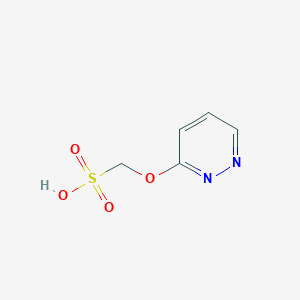
![N-[(2S)-1-Phenyldodecan-2-yl]acetamide](/img/structure/B12606963.png)
![Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)-](/img/structure/B12606981.png)
